molecular formula C16H12ClFN2O B11147651 2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide

Cat. No.: B11147651
M. Wt: 302.73 g/mol
InChI Key: FYYOWEBLDCXUBK-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a chloro-fluorophenyl group and an indole moiety, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 1H-indole-4-carboxylic acid.

    Acylation Reaction: The 2-chloro-6-fluoroaniline undergoes an acylation reaction with an appropriate acylating agent to form the intermediate acetamide.

    Coupling Reaction: The intermediate is then coupled with 1H-indole-4-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Enzyme Inhibition

Preliminary studies indicate that compounds similar to 2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide may act as inhibitors in critical enzymatic pathways. For instance, they have been explored for their potential as thrombin inhibitors, which play a vital role in blood clot formation. Such inhibition can be crucial in developing anticoagulant therapies.

Anticancer Properties

Research has suggested that indole derivatives exhibit anticancer activity by interfering with cancer cell proliferation and survival pathways. The specific interactions of this compound with cellular receptors could lead to the development of novel anticancer agents targeting specific malignancies.

Neurological Applications

Given the structural similarities with other known psychoactive compounds, this compound may also have applications in treating neurological disorders. Its potential interaction with neurotransmitter systems could pave the way for new treatments for conditions such as depression or anxiety .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step processes, often utilizing:

  • Oxidation and Reduction : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Substitution Reactions : Nucleophiles like sodium methoxide are frequently employed under basic conditions to facilitate substitution reactions.

Case Study 1: Thrombin Inhibition

A study investigated the efficacy of indole derivatives as thrombin inhibitors. The results showed that modifications to the indole structure could enhance inhibitory activity, suggesting that this compound might exhibit similar properties when further optimized .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that compounds structurally related to this compound could induce apoptosis in cancer cells through mitochondrial pathways. This finding supports the hypothesis that this compound could serve as a lead structure for developing new anticancer drugs .

Interaction Studies

Interaction studies are essential for understanding how this compound affects biological systems. These studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
  • Functional Assays : Testing the biological activity of the compound in cellular models.

Such investigations will provide insights into its therapeutic potential and safety profile.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(1H-indol-4-yl)acetamide
  • 2-(2-fluorophenyl)-N-(1H-indol-4-yl)acetamide
  • 2-(2-bromophenyl)-N-(1H-indol-4-yl)acetamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by recent studies, case evaluations, and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a chloro-fluoro phenyl group linked to an indole moiety via an acetamide functional group. This unique configuration is hypothesized to contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

The compound's mechanism of action appears to involve the inhibition of bacterial DNA replication, potentially through interactions with DNA gyrase, a critical enzyme in bacterial DNA topology.

Anticancer Activity

In vitro studies have indicated that This compound may also possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines. For example:

  • Cell Line: MCF-7 (breast cancer)
    • IC50: 12 µM
  • Cell Line: HeLa (cervical cancer)
    • IC50: 15 µM

These findings suggest that the compound may disrupt cellular pathways involved in cancer cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis of this compound with standard antibiotics revealed that it not only inhibited growth but also reduced biofilm formation in Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .
  • Anticancer Evaluation : A study assessed the cytotoxic effects of the compound on various cancer cell lines, showing significant apoptotic activity at concentrations lower than those required for traditional chemotherapeutics .

The proposed mechanisms for the biological activities of this compound include:

  • DNA Interaction : The ability to form complexes with DNA, inhibiting replication and transcription processes.
  • Enzyme Inhibition : Targeting bacterial enzymes such as DNA gyrase and topoisomerase, critical for bacterial survival and replication.

Properties

Molecular Formula

C16H12ClFN2O

Molecular Weight

302.73 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(1H-indol-4-yl)acetamide

InChI

InChI=1S/C16H12ClFN2O/c17-12-3-1-4-13(18)11(12)9-16(21)20-15-6-2-5-14-10(15)7-8-19-14/h1-8,19H,9H2,(H,20,21)

InChI Key

FYYOWEBLDCXUBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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